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For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed analysis of the predicted spectroscopic data for 3-
cyclobutyl-3-oxopropanal, a unique β-ketoaldehyde. Due to the limited availability of

experimental spectra for this specific compound, this document leverages foundational

spectroscopic principles and data from analogous structures to offer a comprehensive

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics. The methodologies and interpretations presented herein serve as a

valuable resource for researchers in compound identification, characterization, and method

development.

Introduction: Structure and Tautomerism
3-Cyclobutyl-3-oxopropanal (C₇H₁₀O₂) is a dicarbonyl compound featuring a cyclobutyl

ketone and an aldehyde functional group separated by a methylene bridge.[1] A critical feature

of β-dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and

enol forms. This equilibrium is influenced by factors such as solvent polarity and temperature,

and significantly impacts the compound's spectroscopic profile. Understanding this keto-enol

tautomerism is fundamental to the accurate interpretation of the NMR and IR data.

Caption: Keto-enol tautomerism of 3-cyclobutyl-3-oxopropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 3-
cyclobutyl-3-oxopropanal, including the relative populations of its tautomers.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for both the keto and enol

forms. The integration of these signals can be used to determine the keto-enol ratio under the

given analytical conditions. Protons on carbons adjacent to carbonyl groups are typically

deshielded and appear in the 2.0-2.5 ppm range.[2][3] Aldehydic protons are highly

characteristic, appearing far downfield around 9-10 ppm.[2][3][4][5]

Assignment (Keto

Form)

Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aldehyde H 9.7 - 9.8 Triplet ~2-3

α-Methylene H₂ 3.5 - 3.7 Triplet ~2-3

Cyclobutyl H (α to

C=O)
3.0 - 3.3 Multiplet -

Cyclobutyl H (β, γ) 1.8 - 2.4 Multiplet -

Assignment (Enol

Form)

Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Enolic OH 12.0 - 15.0 Broad Singlet -

Vinylic H 5.5 - 5.8 Singlet/Doublet -

Cyclobutyl H (α to

C=O)
2.8 - 3.1 Multiplet -

Cyclobutyl H (β, γ) 1.7 - 2.3 Multiplet -

Predicted ¹³C NMR Data
The carbon NMR spectrum will also reflect the presence of both tautomers. Carbonyl carbons

are highly deshielded and appear significantly downfield.[2]
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Assignment (Keto Form) Predicted Chemical Shift (δ, ppm)

Ketone C=O 205 - 215

Aldehyde C=O 195 - 205

α-Methylene C 45 - 55

Cyclobutyl C (α to C=O) 40 - 50

Cyclobutyl C (β, γ) 15 - 30

Assignment (Enol Form) Predicted Chemical Shift (δ, ppm)

Ketone C=O 185 - 195

Vinylic C-H 95 - 105

Vinylic C-OH 170 - 180

Cyclobutyl C (α to C=O) 35 - 45

Cyclobutyl C (β, γ) 15 - 30

Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl functional groups present in

the molecule. The position of the C=O stretching vibration is sensitive to the molecular

environment.

Predicted IR Absorption Data
The IR spectrum will show characteristic strong absorptions for the carbonyl groups. Saturated

aldehydes typically show a C=O stretch around 1730 cm⁻¹, while saturated ketones absorb

near 1715 cm⁻¹.[4][5] The aldehyde C-H stretch appears as two weak bands around 2720 and

2820 cm⁻¹. The enol form will exhibit a broad O-H stretch and a C=C stretch, along with a

shifted C=O absorption due to conjugation.
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Vibrational Mode Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity

C=O Stretch

(Aldehyde)
Keto Form ~1730 Strong

C=O Stretch (Ketone) Keto Form ~1715 Strong

C-H Stretch

(Aldehyde)
Keto Form ~2720, ~2820 Weak

C-H Stretch (Alkyl) Both Forms 2850-3000 Medium-Strong

O-H Stretch (Enol) Enol Form 2500-3300 Broad, Strong

C=O Stretch

(Conjugated Ketone)
Enol Form ~1650-1670 Strong

C=C Stretch (Enol) Enol Form ~1600-1640 Medium

Experimental Protocol: IR Spectroscopy
Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data
The molecular formula of 3-cyclobutyl-3-oxopropanal is C₇H₁₀O₂, giving it a molecular weight

of 126.15 g/mol .[1] The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak (M⁺) at m/z = 126. Key fragmentation pathways for aldehydes and ketones

include α-cleavage and McLafferty rearrangement.[6][7]
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m/z Predicted Fragment Ion Fragmentation Pathway

126 [C₇H₁₀O₂]⁺˙ Molecular Ion (M⁺)

97 [M - CHO]⁺
α-cleavage (loss of formyl

radical)

83 [M - C₃H₅]⁺
α-cleavage (loss of cyclobutyl

radical)

71 [C₄H₇O]⁺
Cleavage of the C-C bond

between the carbonyls

55 [C₄H₇]⁺ Cyclobutyl cation

43 [C₂H₃O]⁺ Acylium ion from α-cleavage

Predicted Fragmentation Pathways

Fragment Ions
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Caption: Predicted major fragmentation pathways for 3-cyclobutyl-3-oxopropanal.

Experimental Protocol: Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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